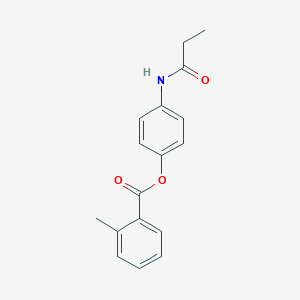![molecular formula C21H24N2O4 B267287 N-[3-(4-morpholinylcarbonyl)phenyl]-3-propoxybenzamide](/img/structure/B267287.png)
N-[3-(4-morpholinylcarbonyl)phenyl]-3-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-morpholinylcarbonyl)phenyl]-3-propoxybenzamide, also known as MPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MPBA is a white crystalline powder that is soluble in organic solvents and is synthesized through a multistep process involving several chemical reactions.
作用機序
N-[3-(4-morpholinylcarbonyl)phenyl]-3-propoxybenzamide inhibits PARP through binding to the catalytic domain of the enzyme, which prevents the formation of poly(ADP-ribose) chains and ultimately leads to cell death. PARP inhibition has been shown to be particularly effective in cancer cells that have defects in DNA repair pathways, such as those with mutations in the BRCA genes.
Biochemical and Physiological Effects:
In addition to its role as a PARP inhibitor, N-[3-(4-morpholinylcarbonyl)phenyl]-3-propoxybenzamide has been shown to have other biochemical and physiological effects. N-[3-(4-morpholinylcarbonyl)phenyl]-3-propoxybenzamide has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that N-[3-(4-morpholinylcarbonyl)phenyl]-3-propoxybenzamide may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
実験室実験の利点と制限
One advantage of N-[3-(4-morpholinylcarbonyl)phenyl]-3-propoxybenzamide is its potent PARP inhibitory activity, which makes it a valuable tool for studying the role of PARP in various biological processes. However, one limitation of N-[3-(4-morpholinylcarbonyl)phenyl]-3-propoxybenzamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several potential future directions for research involving N-[3-(4-morpholinylcarbonyl)phenyl]-3-propoxybenzamide. One area of interest is the development of new PARP inhibitors based on the structure of N-[3-(4-morpholinylcarbonyl)phenyl]-3-propoxybenzamide. Another area of interest is the investigation of the potential applications of N-[3-(4-morpholinylcarbonyl)phenyl]-3-propoxybenzamide in the treatment of neurological disorders such as Alzheimer's disease. Finally, further research is needed to fully understand the biochemical and physiological effects of N-[3-(4-morpholinylcarbonyl)phenyl]-3-propoxybenzamide and its potential applications in various research fields.
合成法
The synthesis of N-[3-(4-morpholinylcarbonyl)phenyl]-3-propoxybenzamide involves several steps, including the reaction of 3-aminobenzoic acid with propionyl chloride to form 3-propionamidobenzoic acid. The subsequent reaction of this compound with 4-morpholinecarboxylic acid and triethylamine produces N-[3-(4-morpholinylcarbonyl)phenyl]-3-propionamidobenzoic acid. Finally, the reaction of this compound with 1-bromo-3-propoxybenzene in the presence of a palladium catalyst produces N-[3-(4-morpholinylcarbonyl)phenyl]-3-propoxybenzamide.
科学的研究の応用
N-[3-(4-morpholinylcarbonyl)phenyl]-3-propoxybenzamide has been extensively studied for its potential applications in various research fields, including neuroscience, cancer research, and drug development. N-[3-(4-morpholinylcarbonyl)phenyl]-3-propoxybenzamide is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair and cell survival. PARP inhibitors have been shown to be effective in the treatment of cancer, and N-[3-(4-morpholinylcarbonyl)phenyl]-3-propoxybenzamide has been identified as a potential lead compound for the development of new PARP inhibitors.
特性
製品名 |
N-[3-(4-morpholinylcarbonyl)phenyl]-3-propoxybenzamide |
|---|---|
分子式 |
C21H24N2O4 |
分子量 |
368.4 g/mol |
IUPAC名 |
N-[3-(morpholine-4-carbonyl)phenyl]-3-propoxybenzamide |
InChI |
InChI=1S/C21H24N2O4/c1-2-11-27-19-8-4-5-16(15-19)20(24)22-18-7-3-6-17(14-18)21(25)23-9-12-26-13-10-23/h3-8,14-15H,2,9-13H2,1H3,(H,22,24) |
InChIキー |
YLTUBGGIMMXUEY-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3 |
正規SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[4-(3-phenylpropoxy)phenyl]isonicotinamide](/img/structure/B267207.png)





![N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide](/img/structure/B267218.png)
![N-[4-(2-ethoxyethoxy)phenyl]-4-methylbenzamide](/img/structure/B267221.png)
![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B267222.png)


